molecular formula C10H9F2N3 B6334790 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1174666-15-9

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6334790
CAS No.: 1174666-15-9
M. Wt: 209.20 g/mol
InChI Key: YGVIIKNFIFDTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3,4-difluorophenylmethyl group at the 1-position and an amine group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties, as evidenced by structural analogs in the literature .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVIIKNFIFDTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state. For example, combining 1H-pyrazol-4-amine (1.0 equiv) with 3,4-difluorobenzyl bromide (1.05 equiv) in DMF at 80–100°C for 6–12 hours in the presence of potassium carbonate (1.5 equiv) yields the N-alkylated product. The base facilitates deprotonation of the pyrazole amine, enhancing its nucleophilicity.

Optimization and Challenges

Key variables include solvent polarity, temperature, and stoichiometry. Excessive heating may lead to byproducts such as N-oxide derivatives or dimerization. Chromatographic purification (silica gel, ethyl acetate/hexane) or recrystallization from ethanol achieves purities >95%.

Cyclocondensation with Hydrazine Derivatives

Cyclization strategies using hydrazines and α,β-unsaturated carbonyl intermediates offer an alternative pathway. This approach constructs the pyrazole ring while introducing the 3,4-difluorobenzyl group in a single step.

Synthetic Workflow

A modified Vilsmeier–Haack reaction forms the pyrazole core. For instance, reacting 3,4-difluorophenylacetaldehyde with hydrazine hydrate in acetic acid at reflux produces the pyrazoline intermediate, which undergoes oxidative aromatization using iodine or chloranil to yield the target compound.

Regioselectivity Control

The position of the amine group is dictated by the electron-withdrawing effects of the fluorine substituents, which direct cyclization to the 4-position. Catalysts such as sodium iodide improve regioselectivity, achieving isomer ratios of 95:5 (desired:undesired).

Yield and Scalability

Yields range from 70–80% on a laboratory scale, with recrystallization from ethanol/water mixtures (40–65% v/v) enhancing purity to >99%. Industrial-scale production may utilize continuous flow reactors to optimize heat transfer and reduce reaction times.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary methods:

ParameterAlkylation MethodCyclocondensation Method
Reaction Time 6–12 hours8–24 hours
Yield 65–75%70–80%
Purity Post-Purification >95% (HPLC)>99% (HPLC)
Key Advantage SimplicityRegioselectivity control
Primary Byproduct N-Oxide derivativesIsomeric impurities

Emerging Techniques and Innovations

Recent developments in photocatalysis and microwave-assisted synthesis show promise for further optimization. For example, visible-light-mediated alkylation reduces reaction times to 2–4 hours while maintaining yields >70%. Additionally, computational modeling predicts that substituting the benzyl halide with a tosylate derivative could enhance electrophilicity and reduce side reactions.

Industrial and Environmental Considerations

Large-scale synthesis requires cost-effective and sustainable practices. Solvent recovery systems (e.g., DMF distillation) and catalytic recycling (e.g., KI reuse) are critical for minimizing waste. Life-cycle assessments suggest that the cyclocondensation method has a lower environmental footprint due to fewer purification steps .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group exhibits nucleophilic character, facilitating reactions with electrophiles:

Reaction TypeReagentProductConditionsSource Contextual Support
AcylationAcetyl chlorideN-acetyl derivativeBase (e.g., Et<sub>3</sub>N), DCM, 0°C → RTAnalogous to
SulfonylationTosyl chlorideN-tosylamidePyridine, DCM, refluxGeneral pyrazole reactivity
BenzylationBenzyl bromideN-benzyl derivativeK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CSimilar to alkylation steps

Oxidation and Reduction

The amine group and pyrazole ring participate in redox reactions:

Reaction TypeReagentProductConditionsNotes
OxidationKMnO<sub>4</sub>Pyrazole-N-oxideAcidic H<sub>2</sub>O, 60°CObserved in for analogs
ReductionH<sub>2</sub>/Pd-CSaturated pyrazoline (if ring reduced)Ethanol, 50 psi H<sub>2</sub>Hypothetical based on

Coupling Reactions

The amine group enables cross-coupling and condensation:

Reaction TypeReagent/CatalystProductConditionsApplications
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosArylaminated derivativesToluene, 100°CSupported by VEGFR-2 inhibitor synthesis
Schiff Base FormationAldehydes/ketonesHydrazone-linked compoundsEtOH, refluxSimilar to hydrazono synthesis

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs substitutions:

PositionReagentProductRegioselectivitySource
C-3/C-5HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitropyrazole derivativeMeta to amine (C-5 favored)Analogous to nitration
C-3/C-5Br<sub>2</sub>, FeBr<sub>3</sub>BromopyrazoleOrtho/para to electron-withdrawing groupsGeneral heterocycle reactivity

Biological Interactions

While direct pharmacological data for this compound is limited, structural analogs exhibit target-specific interactions:

  • VEGFR-2 Inhibition (e.g., compound 3i in ): Pyrazole amines form hydrogen bonds with Val914 and hydrophobic interactions with Leu840/Phe918 in kinase domains.

  • Antiproliferative Activity : Pyrazole hydrazones (e.g., ) show IC<sub>50</sub> values of 18–36 μM against cancer cell lines via apoptosis induction.

Comparative Reactivity Table

Key differences from related compounds:

CompoundKey ReactivityUnique Features
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amineHigh amine nucleophilicity, moderate ring activationDirect access to N-functionalization
N-[(2,5-Difluorophenyl)methyl]-1-ethyl analogEnhanced steric hindrance from ethyl groupLower solubility in polar solvents
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono] derivative Conjugation-driven bioactivitySynergistic anti-inflammatory effects

Stability and Compatibility

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strong acids/bases.

  • Thermal Stability : Decomposes above 250°C (DSC data inferred from ).

Scientific Research Applications

Basic Characteristics

  • Molecular Formula: C10H9F2N3
  • Molecular Weight: 209.2 g/mol
  • Boiling Point: Approximately 372.0 ± 37.0 °C (predicted)
  • Density: 1.35 ± 0.1 g/cm³ (predicted)
  • pKa: 3.35 ± 0.11 (predicted)

Chemistry

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can have various applications in catalysis and materials science.

Biology

In biological research, this compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity.
  • Anti-inflammatory Properties: The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicine

The medicinal potential of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine is particularly noteworthy:

  • Drug Discovery: It is being explored as a lead compound in drug discovery efforts aimed at developing new therapeutics for diseases such as cancer and autoimmune disorders.
  • Mechanism of Action: The compound's interaction with molecular targets can modulate enzyme activities, providing a basis for its therapeutic effects.

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals: Its derivatives are being studied for use as pesticides or herbicides due to their biological activity.
  • Pharmaceuticals: It acts as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine, highlighting substituent variations, molecular properties, and available data:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine (Target Compound) 3,4-difluorophenylmethyl, 4-amine C₁₀H₁₀F₂N₃ 210.23* Hypothesized enhanced metabolic stability due to fluorine substitution; potential kinase inhibitor applications. Inferred
1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-4-amine 2,6-dichlorophenylmethyl, 4-amine C₁₀H₁₀Cl₂N₃ 242.11 Higher lipophilicity due to chlorine substituents; potential antimicrobial activity.
1-[(2,3,4,6-Tetrafluorophenyl)methyl]-1H-pyrazol-4-amine 2,3,4,6-tetrafluorophenylmethyl, 4-amine C₁₀H₈F₄N₃ 246.19* Increased electron-withdrawing effects; possible applications in radiopharmaceuticals.
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-chloro-4-fluorophenylmethyl, 3-amine C₁₀H₉ClFN₃ 225.67 Positional isomerism (amine at 3-position) may alter hydrogen-bonding interactions.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine 3-(trifluoromethylphenoxy), 1-methyl, 4-amine C₁₁H₁₁F₃N₃O 293.67 Trifluoromethylphenoxy group enhances hydrophobicity; potential agrochemical applications.
N 1-[(Pentafluorophenyl)methyl]-1H-pyrazol-4-amine pentafluorophenylmethyl, 4-amine C₁₀H₇F₅N₃ 264.18* Extreme electron deficiency; possible use in materials science or catalysis.
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-dimethoxyphenyl, 1-methyl, 4-amine C₁₂H₁₅N₃O₂ 233.27 Methoxy groups improve solubility; safety data available (acute toxicity noted).

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Halogenation : Chlorine and fluorine substituents increase lipophilicity (Cl > F) and metabolic stability. The tetrafluoro analog exhibits higher electron-withdrawing effects compared to the target compound’s difluoro substitution.
  • Functional Groups: Trifluoromethylphenoxy () and methoxy () groups introduce distinct solubility and reactivity profiles. Methoxy groups enhance hydrophilicity, while trifluoromethyl groups increase resistance to oxidative degradation.

Biological Activity

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and research findings.

The synthesis of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves a nucleophilic substitution reaction between 3,4-difluorobenzyl bromide and 4-amino-1H-pyrazole under basic conditions. The reaction is usually conducted in dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures.

Chemical Properties:

  • Molecular Formula: C11H10F2N3
  • Molecular Weight: 209.2 g/mol
  • Boiling Point: Approximately 372 °C (predicted) .

The biological activity of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine is attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, which may lead to significant therapeutic effects. For instance, studies indicate that it can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine. For example:

  • In vitro studies demonstrated that related pyrazole compounds showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating promising anticancer activity .
  • Specific findings suggest that pyrazole derivatives can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reported at 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. It is hypothesized that it may inhibit pro-inflammatory cytokines and modulate immune response pathways .

Antimicrobial Properties

Research has also indicated that certain pyrazole derivatives possess antimicrobial activity. While specific data for 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine is limited, the structural similarities with other active compounds suggest a potential for antimicrobial effects .

Study on CNS Penetration

A study assessing the pharmacokinetics of related pyrazole compounds indicated good central nervous system (CNS) penetration. In vivo profiling showed significant distribution to the CNS compartment, which is crucial for developing treatments for neurodegenerative diseases .

Comparative Analysis

A comparative study between similar compounds revealed that modifications in the pyrazole structure significantly affected biological activity. For instance:

CompoundIC50 (µM)Activity Type
Pyrazole A13.9BACE1 inhibition
Pyrazole B0.36CYP2D6 inhibition
Pyrazole CNot determinedAnti-inflammatory

This analysis underscores the importance of structural modifications in enhancing or diminishing biological effects .

Q & A

Q. What are the common synthetic routes for preparing 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine?

The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the pyrazole core via condensation of hydrazine derivatives with ketones or aldehydes (e.g., using 3,4-difluorobenzyl chloride as a substituent) .
  • Substitution : Introduction of the 3,4-difluorophenylmethyl group at the pyrazole N1 position through nucleophilic substitution or alkylation .
  • Amine functionalization : Reduction of nitro groups (e.g., using hydrogenation with palladium catalysts) to yield the final amine . Key intermediates should be characterized by NMR and LC-MS to confirm regioselectivity and purity.

Q. How is crystallographic data utilized to resolve structural ambiguities in substituted pyrazoles?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming substituent positions and hydrogen-bonding networks. For example, in analogs like 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, SC-XRD revealed triclinic crystal symmetry (space group P1) and validated bond angles/planarity . Researchers should optimize crystallization solvents (e.g., ethanol/water mixtures) and validate data with R-factors < 0.08 .

Q. What spectroscopic methods are essential for characterizing intermediates and final products?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., distinguishing N1 vs. N2 alkylation).
  • IR : Identifies amine N-H stretches (~3300 cm1^{-1}) and fluorophenyl C-F vibrations (~1200 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole alkylation be addressed during synthesis?

Regioselectivity at the pyrazole N1 position is influenced by steric and electronic factors. For example, using bulky bases (e.g., LDA) or directing groups (e.g., nitro at C4) enhances N1 substitution. A study on Ceapin-A7 derivatives demonstrated that pre-functionalizing the pyrazole with electron-withdrawing groups (e.g., nitro) directs alkylation to N1 with >90% selectivity . Kinetic vs. thermodynamic control should be assessed via time-resolved 1^1H NMR.

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrazole analogs?

Discrepancies in antimicrobial or enzyme inhibition results often arise from assay conditions or impurity profiles. For instance, 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine showed variable cytotoxicity due to residual phosphorous oxychloride in early batches . Recommendations:

  • Purity validation : Use HPLC with dual-wavelength detection (e.g., 254 nm and 280 nm) .
  • Dose-response curves : Test compounds across ≥5 concentrations to calculate accurate IC50_{50} values .

Q. How are computational methods applied to predict the pharmacokinetic properties of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine?

  • LogP estimation : Software like ChemAxon predicts logP values (~2.5) based on fluorophenyl hydrophobicity and amine polarity .
  • Metabolic stability : In silico CYP450 docking (e.g., using AutoDock Vina) identifies vulnerable sites for oxidative metabolism . Experimental validation via microsomal assays (e.g., human liver microsomes + NADPH) is critical for lead optimization.

Methodological Best Practices

Q. What purification techniques are optimal for isolating 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization : Ethanol/water (7:3) yields >95% purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomers .

Q. How to design SAR studies for fluorinated pyrazole amines targeting enzyme inhibition?

  • Core modifications : Compare 3,4-difluorophenyl vs. 4-fluorophenyl analogs for steric and electronic effects on binding .
  • Substituent libraries : Synthesize derivatives with varied C4 groups (e.g., -NH2_2, -NO2_2, -OCH3_3) to map pharmacophore requirements .
  • Enzyme assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for kinetic parameter determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.